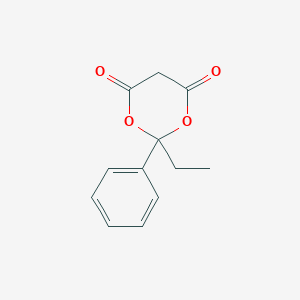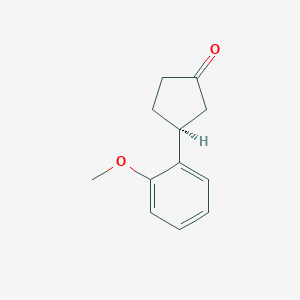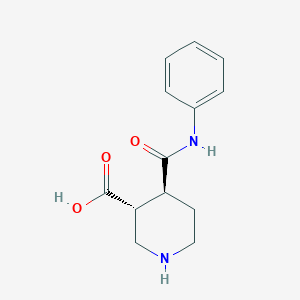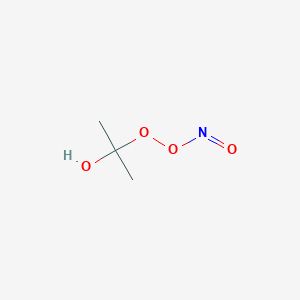
2-(Nitrosoperoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitrosoperoxy)propan-2-ol is a chemical compound that belongs to the class of organic peroxides It is characterized by the presence of both nitroso and peroxy functional groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrosoperoxy)propan-2-ol typically involves the reaction of propan-2-ol with nitrosating and peroxidizing agents. One common method is the reaction of propan-2-ol with nitrous acid (HNO2) and hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:
[ \text{CH}_3\text{CHOHCH}_3 + \text{HNO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{C(NO)OOHCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Nitrosoperoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and peroxy derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso and peroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso and peroxy derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Nitrosoperoxy)propan-2-ol has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying oxidative stress and nitrosative stress in biological systems.
Industry: Used in the production of polymers and materials with unique properties due to the presence of nitroso and peroxy groups.
Mechanism of Action
The mechanism of action of 2-(Nitrosoperoxy)propan-2-ol involves the interaction of its nitroso and peroxy groups with various molecular targets. The nitroso group can participate in nitrosation reactions, while the peroxy group can undergo homolytic cleavage to generate reactive oxygen species (ROS). These reactive intermediates can then interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol: A simple secondary alcohol with a hydroxyl group.
2-Nitropropan-2-ol: Contains a nitro group instead of a nitroso group.
2-Hydroperoxypropan-2-ol: Contains a hydroperoxy group instead of a peroxy group.
Uniqueness
2-(Nitrosoperoxy)propan-2-ol is unique due to the simultaneous presence of both nitroso and peroxy groups, which imparts distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
152272-56-5 |
|---|---|
Molecular Formula |
C3H7NO4 |
Molecular Weight |
121.09 g/mol |
IUPAC Name |
2-hydroxypropan-2-yloxy nitrite |
InChI |
InChI=1S/C3H7NO4/c1-3(2,5)7-8-4-6/h5H,1-2H3 |
InChI Key |
GNHJILWLWJQMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


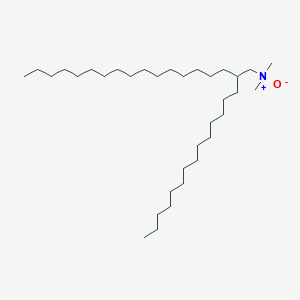
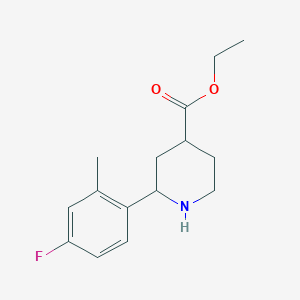
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
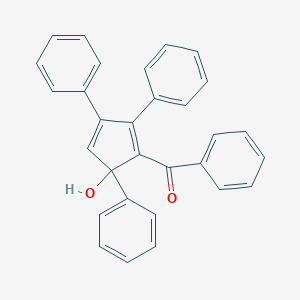
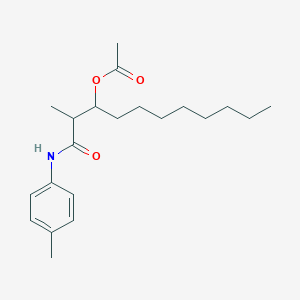

![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

